Rink-Amid-Linker

Übersicht

Beschreibung

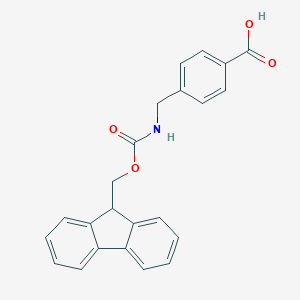

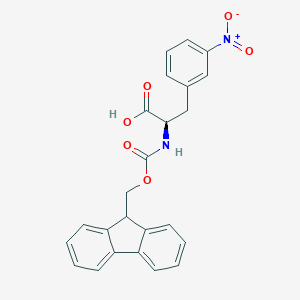

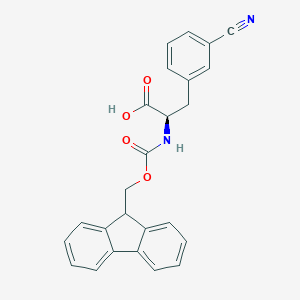

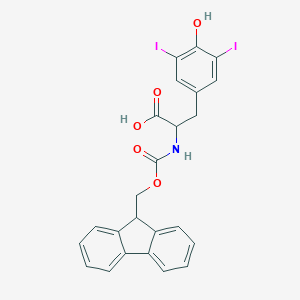

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Wissenschaftliche Forschungsanwendungen

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary target of the Rink amide linker, also known as 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)(2,4-dimethoxyphenyl)methyl)phenoxy)acetic acid, is the peptide-resin in the solid-phase synthesis of peptide-amides . The linker plays a crucial role in the peptide synthesis process, acting as a bridge between the peptide chain and the solid support .

Mode of Action

The Rink amide linker operates by temporarily linking the peptide to the resin during the synthesis process . It is a bifunctional spacer, with one end permanently anchoring to the resin and the other end temporarily linking to the peptide . The linker is designed to be easily cleaved under acidic conditions, allowing for the separation of the synthesized peptide from the resin .

Biochemical Pathways

The Rink amide linker is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS). In this process, peptide chains are rapidly assembled through successive reactions of amino acids onto an insoluble porous support . The linker plays a critical role in this pathway, facilitating the attachment and detachment of the peptide chain to the resin .

Pharmacokinetics

For instance, the linker’s sensitivity to acid influences the cleavage efficiency .

Result of Action

The use of the Rink amide linker results in the efficient synthesis of peptide-amides . It enables the rapid assembly of peptide chains and their subsequent cleavage from the resin . High concentrations of trifluoroacetic acid (tfa) can lead to the breakdown of the linker, resulting in by-products that cannot be removed by simple washes .

Action Environment

The action of the Rink amide linker is influenced by various environmental factors. For instance, the linker’s performance can be affected by the acidity of the environment, with more acidic conditions facilitating the cleavage of the peptide from the resin . Additionally, the type of resin used can also impact the linker’s performance .

Biochemische Analyse

Biochemical Properties

The Rink amide linker interacts with various biomolecules during the peptide synthesis process. It is primarily involved in the formation of peptide bonds, which are crucial for linking amino acids together to form peptides . The nature of these interactions is largely covalent, involving the formation and breaking of bonds during the synthesis process .

Cellular Effects

The effects of the Rink amide linker on cellular processes are primarily observed in the context of peptide synthesis. The linker itself does not directly influence cell function, gene expression, or cellular metabolism. Instead, its role is more indirect, contributing to the synthesis of peptides that can have various effects on cellular functions .

Molecular Mechanism

The Rink amide linker operates at the molecular level by facilitating the formation of peptide bonds. It does this by acting as a stable support, allowing amino acids to be sequentially added in the peptide synthesis process . The linker is designed to easily attach to the amino acid and then be cleaved off once the peptide synthesis is complete .

Temporal Effects in Laboratory Settings

In laboratory settings, the Rink amide linker exhibits high stability, making it suitable for long peptide synthesis processes . Over time, there are no significant degradation processes observed. The linker remains stable and effective throughout the peptide synthesis process .

Dosage Effects in Animal Models

As the Rink amide linker is used in the synthesis of peptides rather than being administered directly, dosage effects in animal models are not directly applicable. The effects observed would be dependent on the specific peptide being synthesized and tested .

Metabolic Pathways

The Rink amide linker is not involved in metabolic pathways as it is used in the synthesis of peptides and is removed from the final product . Therefore, it does not interact with enzymes or cofactors in metabolic processes .

Transport and Distribution

The transport and distribution of the Rink amide linker are confined to the site of peptide synthesis. It does not have any known interactions with transporters or binding proteins, nor does it have any significant effects on localization or accumulation within cells or tissues .

Subcellular Localization

The Rink amide linker does not have a specific subcellular localization as it operates outside of the cell in the context of peptide synthesis . It does not contain any targeting signals or undergo post-translational modifications that would direct it to specific cellular compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid typically involves multiple steps:

Esterification: The starting material, an amino acid, is esterified with Fmoc chloride to form an Fmoc-protected amino acid ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Dap(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Orn(Boc)-OH: Similar in structure and function, used for protecting amino groups.

Fmoc-Lys(Boc)-OH: Commonly used in peptide synthesis for protecting lysine residues.

Uniqueness

4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid is unique due to its specific structure, which provides enhanced stability and selectivity in peptide synthesis compared to other Fmoc-protected compounds .

Eigenschaften

IUPAC Name |

2-[4-[(2,4-dimethoxyphenyl)-(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO7/c1-37-22-15-16-27(29(17-22)38-2)31(20-11-13-21(14-12-20)39-19-30(34)35)33-32(36)40-18-28-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28/h3-17,28,31H,18-19H2,1-2H3,(H,33,36)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMGJEMWPQOACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)OCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701118433 | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126828-35-1, 145069-56-3 | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126828-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-[(2,4-Dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701118433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[4-[(2,4-dimethoxyphenyl)[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[1-[1-(9H-Fluoren-9-yl)-methoxycarbonylamino]-(2',4'-dimethoxybenzyl)]-phenoxyessigsäure | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The Rink amide linker is attached to a solid support, typically a resin. The C-terminal amino acid of the desired peptide sequence is then coupled to the linker. After the peptide chain is assembled, treatment with trifluoroacetic acid (TFA) cleaves the peptide from the linker, simultaneously generating a C-terminal amide group. [, , ]

A: The Rink amide linker offers advantages like high cleavage yields under mild acidic conditions, compatibility with Fmoc/tBu SPPS strategies, and the ability to generate C-terminal peptide amides directly. [, , ]

A: One challenge is the potential decomposition of the linker during TFA cleavage, leading to unwanted C-terminal N-alkylated peptide amides. This can be mitigated by adding scavengers like 1,3-dimethoxybenzene to the cleavage cocktail. []

A: Yes, the Rink amide linker can be alkylated after peptide synthesis to create N-alkylated peptide amides. [] This strategy allows for the introduction of diverse modifications at the peptide C-terminus. []

A: The choice of solid support impacts the swelling properties, amino group reactivity, and ultimately the synthesis efficiency. [, , ]. For example, polystyrene-based supports with varying crosslinking densities have been explored and compared to Merrifield resin, demonstrating the influence of support polarity on synthesis outcomes. [, ]

A: While the Rink amide linker is widely used, alternatives like the PAL linker (5-[(4-Aminomethyl)-3,5-Dimethoxyphenoxy] Pentanoic Acod) also enable the synthesis of peptide amides. [] The choice between linkers depends on the specific requirements of the synthesis.

A: The Rink amide linker has been employed to functionalize novel resins for peptide synthesis, aiming to improve loading capacity, reactivity, and compatibility with different solvents. [, , ] These advancements contribute to more efficient and cost-effective peptide production.

ANone: The Rink amide linker's structure incorporates several key elements:

- Acid-labile moiety: This allows for cleavage under specific acidic conditions. []

- Fmoc-protected amine: This enables compatibility with the Fmoc/tBu SPPS strategy. []

- 2,4-dimethoxyphenyl group: This moiety enhances the linker's acid lability, promoting efficient peptide release. []

A: Yes, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize the Rink amide linker, confirm its attachment to the resin, and analyze the synthesized peptides. [, ]

A: The Rink amide linker is also utilized in solid-phase organic synthesis (SPOS). Its ability to be cleaved under mild acidic conditions makes it suitable for synthesizing a variety of other amide-containing compounds. [] For instance, it's been successfully employed in synthesizing mono-amine functionalized phthalocyanines for bioconjugation applications. []

A: Yes, its compatibility with automated synthesis platforms makes it suitable for generating compound libraries, as demonstrated in the development of a small-molecule macroarray for discovering antibacterial chalcones. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.